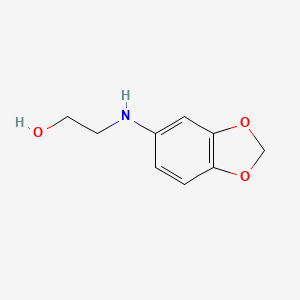

2-(1,3-Benzodioxol-5-ylamino)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-benzodioxol-5-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHMISUMCDYQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869199 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-90-0 | |

| Record name | 5-[(2-Hydroxyethyl)amino]-1,3-benzodioxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(1,3-benzodioxol-5-ylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Emerging Methodologies in Sustainable Synthesis

The growing emphasis on green chemistry principles has spurred the exploration of more sustainable and environmentally benign synthetic routes for valuable chemical compounds. In the context of 2-(1,3-Benzodioxol-5-ylamino)ethanol, emerging methodologies focus on reducing waste, minimizing the use of hazardous materials, enhancing energy efficiency, and utilizing renewable resources. These approaches stand in contrast to more traditional synthetic methods which may involve stoichiometric reagents, harsh reaction conditions, and complex purification procedures. This section explores several cutting-edge strategies that hold promise for the sustainable synthesis of this compound and related compounds.

A significant area of development is the application of catalytic reductive amination . This method is a powerful tool for the formation of C-N bonds and is considered a green alternative to traditional methods that often generate significant waste. researchgate.net In a potential sustainable synthesis of this compound, a suitable benzodioxole-containing ketone could be reacted with an amine in the presence of a catalyst and a reducing agent. researchgate.net Modern iterations of this reaction utilize highly efficient and selective catalysts, including those based on iridium, which can operate under mild conditions. kanto.co.jp The use of formic acid or hydrogen as a clean reducing agent further enhances the green credentials of this methodology. researchgate.netkanto.co.jp

Biocatalysis represents another frontier in the sustainable synthesis of fine chemicals. Enzymes and whole-cell systems offer unparalleled selectivity, often operating under mild, aqueous conditions, thereby reducing the need for organic solvents and protecting groups. rsc.org For the synthesis of this compound, a biocatalytic approach could involve the use of a transaminase or a dehydrogenase. For instance, a phenylalanine dehydrogenase variant has been shown to be effective in the highly enantioselective reductive amination of ketones. thieme-connect.de Furthermore, the successful bioreduction of a ketone bearing a piperonyl ring using the microorganism Lactobacillus paracasei BD101 highlights the potential of whole-cell biocatalysis in synthesizing chiral alcohols from structurally related precursors. researchgate.net This approach is not only environmentally friendly but also offers the potential for producing enantiomerically pure compounds.

Flow chemistry is a rapidly advancing technology that offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. semanticscholar.orgmdpi.com In a continuous flow setup, reagents are pumped through a reactor where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and reduced by-product formation. While a specific flow synthesis for this compound has not been reported, the principles of flow chemistry could be applied to its multi-step synthesis, potentially integrating reaction and purification steps into a continuous, automated process. mdpi.com

The use of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to replace petrochemical-based starting materials with those derived from biomass. nrel.govgreenchemistry-toolkit.org While the direct synthesis of this compound from renewable feedstocks is a long-term goal, research into the conversion of biomass into platform molecules that can serve as precursors for complex chemical syntheses is ongoing. Lignin, a major component of lignocellulosic biomass, is rich in aromatic subunits and could potentially serve as a future source for the benzodioxole core of the target molecule. greenchemistry-toolkit.org

The following table provides a comparative overview of potential traditional and emerging sustainable synthetic approaches for this compound.

| Methodology | Catalyst/Reagent | Solvent | Advantages | Disadvantages |

| Traditional Synthesis | Stoichiometric reducing agents (e.g., NaBH4), alkylating agents | Organic solvents (e.g., Methanol, THF) | Well-established procedures | Use of hazardous reagents, waste generation, often requires multiple steps |

| Catalytic Reductive Amination | Iridium or other transition metal catalysts, H2 or formic acid as reducing agent | Green solvents (e.g., Ethanol (B145695), water) | High atom economy, catalytic, milder conditions, reduced waste researchgate.netkanto.co.jp | Catalyst cost and recovery, potential for metal contamination |

| Biocatalysis | Enzymes (e.g., Dehydrogenases, Transaminases), Whole-cell systems (e.g., Lactobacillus) | Aqueous media | High selectivity (including enantioselectivity), mild reaction conditions, biodegradable catalysts rsc.orgthieme-connect.deresearchgate.net | Substrate scope limitations, enzyme stability, downstream processing |

| Flow Chemistry | Various (can incorporate other sustainable methods) | Minimized solvent usage | Enhanced safety and control, improved efficiency and scalability, potential for automation semanticscholar.orgmdpi.com | Initial equipment investment, potential for clogging |

The next table details research findings on sustainable synthesis methodologies that could be applicable to the synthesis of this compound.

| Research Area | Key Finding | Potential Application to Target Compound Synthesis |

| Catalytic Reductive Amination | Iridium-picolinamide catalysts show high activity and selectivity in the synthesis of primary amines from ketones. kanto.co.jp | Synthesis from a corresponding benzodioxole-functionalized ketone with high efficiency and reduced by-products. |

| Biocatalysis | A phenylalanine dehydrogenase variant (K77S/N276L PheDH-AmDH) demonstrates high enantioselectivity in the reductive amination of ketones. thieme-connect.de | Enantioselective synthesis of chiral this compound. |

| Biocatalysis | Lactobacillus paracasei BD101 effectively reduces a ketone with a piperonyl ring to the corresponding alcohol with high enantiomeric excess. researchgate.net | A potential biocatalyst for the stereoselective reduction of a precursor ketone in the synthesis of the target compound. |

| Flow Chemistry | Continuous flow methodologies have been successfully applied to multi-step syntheses of complex molecules, improving yields and reducing reaction times. mdpi.com | Development of a continuous, automated synthesis of this compound, integrating reaction and purification steps. |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic techniques are indispensable tools in modern chemistry for the detailed analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods can reveal information about the electronic and vibrational states of atoms and bonds, providing a fingerprint of the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific experimental data for 2-(1,3-Benzodioxol-5-ylamino)ethanol is not widely available in published literature, typical chemical shifts for analogous benzodioxole derivatives suggest that the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would exhibit characteristic signals. For instance, protons on the benzodioxole ring are expected to appear in the aromatic region of the ¹H NMR spectrum.

A detailed analysis of the ¹H and ¹³C NMR spectra would be required for the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. These would include stretching vibrations for the O-H group of the alcohol, the N-H group of the secondary amine, and C-O stretches associated with the benzodioxole moiety.

The precise wavenumbers of these absorption bands provide a diagnostic fingerprint for the presence of these functional groups within the molecule.

X-ray Crystallography for Definitive Molecular Geometry and Conformation

A full single-crystal X-ray diffraction study of this compound would be necessary to determine its exact molecular geometry, conformation, and intermolecular interactions in the solid state.

Mass Spectrometric Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. For 2-(1,3-Benzodioxol-5-ylamino)ethanol, these methods can predict its three-dimensional arrangement, the distribution of electrons within the molecule, and its reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively detailed in the available literature, the methodology has been widely applied to related benzodioxole derivatives. These studies provide a framework for understanding the likely structural and electronic characteristics of the target molecule.

DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For analogous benzodioxole-containing molecules, DFT studies have revealed non-planar conformations to be the most stable. mdpi.comresearchgate.net This is a critical finding, as the geometry of a molecule dictates how it can interact with other molecules.

Furthermore, DFT is instrumental in calculating key electronic properties that govern a molecule's reactivity and spectroscopic behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Representative Electronic Properties of a Benzodioxole Derivative from DFT Calculations

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The specific values for these properties for this compound would require a dedicated DFT study. The table illustrates the type of data generated.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is indicative of intramolecular and intermolecular interactions.

In the context of this compound, NBO analysis would be crucial for understanding the nature of the intramolecular hydrogen bonding that may occur between the hydroxyl group of the ethanolamine (B43304) side chain and the nitrogen atom or the oxygens of the benzodioxole ring. Such interactions play a significant role in determining the molecule's preferred conformation and stability.

Hirshfeld Surface Analysis for Intermolecular Packing and Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze the close contacts between neighboring molecules.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can also be employed to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is invaluable for understanding how a molecule is formed and how it might react with other species.

For this compound, theoretical studies could elucidate the pathways of its synthesis, for example, by modeling the reaction between 1,3-benzodioxol-5-amine and 2-chloroethanol (B45725). Such studies would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate.

While specific theoretical investigations into the reaction pathways of this compound have not been extensively reported, computational methods have been used to explore the mechanisms of similar reactions, such as the Claisen-Schmidt reaction to form chalcones containing a benzodioxole moiety. mdpi.com These studies provide a blueprint for how theoretical predictions can be used to understand reaction mechanisms.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes with Receptor Active Sites

Molecular docking studies can provide valuable insights into the potential biological activity of this compound by predicting its binding modes with various receptor active sites. Although specific docking studies for this exact compound are not widely published, research on structurally related benzodioxole derivatives has demonstrated their potential to interact with a range of biological targets.

For instance, derivatives of 1,3-benzodioxole (B145889) have been investigated as potential ligands for the 5-HT2A receptor, which is implicated in the effects of certain psychoactive substances. mdpi.com Docking studies of these compounds have revealed that they can fit into the receptor's binding pocket and form key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.

Table 3: Potential Intermolecular Interactions in a Ligand-Receptor Complex

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening methodologies can be employed to identify its potential biological targets. Given the structural alerts present in the molecule, such as the benzodioxole moiety, which is a known pharmacophore in various biologically active compounds, a range of potential targets can be hypothesized. researchgate.netnih.gov

Compounds containing the benzodioxole ring system have been associated with a spectrum of biological activities, including anticancer, antimicrobial, and analgesic effects. researchgate.net Virtual screening of benzimidazole (B57391) derivatives, which share some structural similarities, has been used to identify potential inhibitors of enzymes such as triosephosphate isomerase from Leishmania mexicana, a target for anti-parasitic drugs. mdpi.comnih.gov By creating a 3D model of this compound, it can be computationally docked against a panel of known protein structures to predict binding affinities. This approach allows for the rapid and cost-effective screening of numerous potential targets, prioritizing them for subsequent experimental validation.

A hypothetical virtual screening workflow for this compound could involve:

Library Preparation: Generation of a 3D conformer library of the molecule.

Target Selection: A panel of receptors, enzymes, and ion channels implicated in pathways where benzodioxole derivatives have shown activity.

Molecular Docking: Docking the conformers of the compound into the binding sites of the selected targets.

Scoring and Ranking: Using scoring functions to estimate the binding affinity and ranking the potential targets.

Post-processing and Analysis: Visual inspection of the binding poses and analysis of the key interactions to filter and prioritize the most promising targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between the variation in activity and the variation in molecular descriptors. For a series of compounds related to this compound, a QSAR model could be developed to predict their biological activity, such as inhibitory potency against a specific enzyme. plos.orgmdpi.com

The process of building a QSAR model involves calculating a wide range of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be classified into several categories:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, and 2D fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forests and Support Vector Machines are used to build the model. plos.orgpeercommunityjournal.org For instance, in a study of 2-amino or 2-methyl-1-substituted benzimidazoles, QSAR analysis was used to model their antibacterial activity against Pseudomonas aeruginosa. mdpi.com Similarly, for a series of dihydropyrimidinone derivatives, 2D-QSAR studies helped to evaluate the structural requirements for alkaline phosphatase inhibition. nih.gov

A hypothetical QSAR study on a series of this compound analogs might reveal that descriptors related to lipophilicity (LogP), electronic properties (e.g., partial charges on the ethanolamine moiety), and steric bulk of substituents on the benzodioxole ring are critical for a particular biological activity.

| Descriptor Class | Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic and orbital interactions with the target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Affects the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule. |

Ligand-based pharmacophore modeling is a technique used when the 3D structure of the biological target is unknown. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. ugm.ac.idnih.govmdpi.com

A pharmacophore model for a series of active compounds including this compound would be generated by aligning the 3D structures of these molecules and identifying the common chemical features that are essential for their activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

For this compound, a hypothetical pharmacophore model could include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the oxygen atoms of the benzodioxole ring and the nitrogen atom), and an aromatic ring feature. The spatial arrangement of these features would be crucial for the biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify new molecules with the desired biological activity. rsc.orgbiointerfaceresearch.com

| Pharmacophoric Feature | Corresponding Moiety in this compound |

|---|---|

| Aromatic Ring (AR) | Benzene ring of the benzodioxole |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group, Amino (-NH-) group |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the benzodioxole, Nitrogen atom, Oxygen of the hydroxyl group |

| Hydrophobic (HY) | Benzodioxole ring system |

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. uzh.ch For this compound, MD simulations can provide valuable insights into its conformational flexibility and its dynamic interactions when bound to a biological target. nih.gov

An MD simulation of the compound in a solvent (e.g., water) can reveal its preferred conformations and the dynamics of its flexible ethanolamine side chain. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

When a potential biological target is identified through virtual screening or experimental methods, MD simulations of the protein-ligand complex can be performed. unipa.it These simulations can:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the complex can be evaluated.

Characterize the binding dynamics: MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and how these interactions fluctuate over time.

Estimate the binding free energy: Using methods like MM/PBSA or MM/GBSA, the binding free energy can be calculated from the MD trajectories, providing a more accurate estimation of the binding affinity than docking scores alone.

For example, MD simulations have been used to study the stability of benzimidazole derivatives in the active site of their target proteins, providing a deeper understanding of their mechanism of action. nih.gov

In silico Prediction of Biotransformation Pathways and Sites of Metabolism (SOMs)

In silico metabolism prediction tools are used to predict the metabolic fate of a compound in the body. These tools can identify the most likely sites of metabolism (SOMs) on the molecule and predict the structures of the resulting metabolites. news-medical.netcreative-biolabs.com This is a critical step in drug discovery, as metabolism can affect the efficacy, safety, and pharmacokinetic profile of a drug candidate.

For this compound, in silico metabolism prediction could be performed using software like BioTransformer, which combines machine learning and knowledge-based approaches to predict metabolism by various enzymes, including cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). nih.gov

Potential metabolic transformations for this compound could include:

Phase I Reactions (Functionalization):

O-dealkylation of the methylenedioxy bridge of the benzodioxole ring, a common metabolic pathway for this moiety, leading to the formation of a catechol.

Hydroxylation of the aromatic ring.

N-dealkylation of the ethanolamine side chain.

Oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid.

Phase II Reactions (Conjugation):

Glucuronidation or sulfation of the hydroxyl group.

Glucuronidation of the catechol metabolites formed in Phase I.

Predicting the SOMs can help in designing analogs with improved metabolic stability. For instance, if a particular position on the aromatic ring is predicted to be a major site of metabolism, it could be blocked with a substituent like fluorine to prevent hydroxylation. nih.govresearchgate.netnih.gov

| Metabolic Reaction | Potential Site on this compound | Predicted Metabolite Type |

|---|---|---|

| O-Dealkylation | Methylenedioxy bridge | Catechol derivative |

| Aromatic Hydroxylation | Benzene ring | Phenolic derivative |

| Alcohol Oxidation | Hydroxyl group | Aldehyde or Carboxylic acid derivative |

| Glucuronidation | Hydroxyl group or resulting phenols | Glucuronide conjugate |

| Sulfation | Hydroxyl group or resulting phenols | Sulfate conjugate |

Pharmacological Mechanisms and Molecular Interactions in Vitro

Investigation of Molecular Targets and Ligand-Protein Interactions

Comprehensive searches of scientific databases and literature archives did not yield specific studies detailing the molecular targets or ligand-protein interactions of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

There is no available research data on the effects of this compound on enzyme kinetics or its potential mechanisms of enzyme inhibition.

No studies reporting the receptor binding affinity or selectivity profile of this compound were identified. Consequently, there is no data to present in a tabular format regarding its interaction with various receptors.

Cellular and Subcellular Mechanistic Elucidation

Specific investigations into the cellular and subcellular effects of this compound are absent from the current body of scientific literature.

There is no published research that describes the modulation of any specific cellular pathways by this compound.

The effects and characteristics of this compound in isolated biological systems have not been documented in the available scientific literature.

Structure-Activity Relationship (SAR) Elucidation for In Vitro Potency and Selectivity

While structure-activity relationship (SAR) studies have been conducted for various benzodioxole derivatives, no such studies specifically elucidating the in vitro potency and selectivity of this compound could be located. The influence of the N-(2-hydroxyethyl) substituent on the benzodioxole core in relation to specific biological targets remains uninvestigated.

Comparative Analysis with Related Benzodioxole Scaffolds Exhibiting Biological Activity

The 1,3-benzodioxole (B145889) ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. By comparing analogues of this compound that feature this core structure, it is possible to gain insights into the molecular interactions that underpin their pharmacological mechanisms.

Analogues with Reported Antifungal Potential

The benzodioxole moiety has been incorporated into novel molecular hybrids to explore their potential as antifungal agents. Research into benzodioxole-imidazole conjugates has identified several compounds with significant activity against clinically relevant fungal strains. These compounds typically function as azole antifungals by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

A study on new benzodioxole–imidazole molecular hybrids identified several potent candidates. Compounds 5l and 5m , which both feature a trifluoromethylphenyl group, demonstrated the most potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.148 µmol/mL. In the same study, compound 5b was most effective against Candida tropicalis (MIC = 0.289 µmol/mL), while 5o and 5l were the most active against Candida parapsilosis and Aspergillus niger, respectively.

Further investigations into imidazole-semicarbazone conjugates bearing the benzodioxole moiety also yielded promising results. Compound 5e , which has a 4-ethoxyphenyl fragment, showed strong activity against both C. tropicalis and C. parapsilosis with an MIC of 0.304 µmol/mL. Meanwhile, compounds 5c , 5k , and 5l were particularly effective against C. albicans, with MIC values of 0.311 µmol/mL and 0.287 µmol/mL.

Antifungal Activity of Benzodioxole Analogues

| Compound ID | Fungal Strain | Activity (MIC, µmol/mL) |

|---|---|---|

| 5l | Candida albicans | 0.148 |

| 5m | Candida albicans | 0.148 |

| 5b | Candida tropicalis | 0.289 |

| 5e | Candida tropicalis | 0.304 |

| 5e | Candida parapsilosis | 0.304 |

| 5c | Candida albicans | 0.311 |

| 5k | Candida albicans | 0.287 |

| 5l | Candida albicans | 0.287 |

Analogues with Documented Anticonvulsant Properties

The 1,3-benzodioxole ring is a structural feature of established antiepileptic drugs, indicating its importance as a pharmacophore for anticonvulsant activity. The drug Stiripentol , which contains a benzodioxole core, is used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome). Another benzodioxole-containing compound, Antiepilepserine , has also been noted for its antiepileptic properties.

Research into synthetic analogues has further explored the potential of this scaffold. A series of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea (B33335) derivatives were designed based on pharmacophore models for anticonvulsant activity. Within this series, compounds 5h and 5i demonstrated significant protection in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models at a dose of 300 mg/kg, without showing signs of neurotoxicity. nih.gov Compound 5i also provided protection in the MES screen at a lower dose of 100 mg/kg. nih.gov Further testing in the 6 Hz seizure model, which is used to identify compounds effective against treatment-resistant epilepsy, showed that both 5h and 5i conferred significant protection. nih.gov

Anticonvulsant Activity of Benzodioxole-Related Analogues

| Compound ID | Seizure Model | Activity (Dose) | Protection Noted |

|---|---|---|---|

| Stiripentol | Clinical Use (Dravet Syndrome) | N/A | Yes |

| Antiepilepserine | Preclinical/Clinical | N/A | Yes |

| 5h | MES & scPTZ | 300 mg/kg | Marked Protection nih.gov |

| 5h | 6 Hz | Not Specified | Significant Protection nih.gov |

| 5i | MES & scPTZ | 300 mg/kg | Marked Protection nih.gov |

| 5i | MES | 100 mg/kg | Protection Noted nih.gov |

| 5i | 6 Hz | Not Specified | Significant Protection nih.gov |

Insights from Antimalarial Drug Discovery Efforts

The 1,3-benzodioxole structure is found in natural products that have been investigated for antiprotozoal activity, including against the Plasmodium parasite responsible for malaria. researchgate.net Neolignans, a class of natural phenols, often feature the benzodioxole moiety and have been identified as promising antimalarial prototypes due to their high activity at nanomolar concentrations and low toxicity to normal cells. rasayanjournal.co.in

Safrole, a naturally abundant benzodioxole, serves as a precursor for the synthesis of various derivatives with potential therapeutic applications. nih.gov Research into neolignan derivatives containing the benzodioxole ring has shown that these compounds can interact with key proteins in both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. rasayanjournal.co.in Molecular docking studies of 4-methoxybenzoyl neolignan derivatives revealed interactions with amino acid residues in the active sites of proteins associated with drug resistance. rasayanjournal.co.in Specifically, compounds N8 and N9 , which are distinguished by the presence of a nitro group, demonstrated the strongest binding energy against proteins from chloroquine-resistant and chloroquine-sensitive strains, respectively, marking them as promising candidates for further development. rasayanjournal.co.in

Antimalarial Potential of Benzodioxole-Containing Neolignans

| Compound ID | Target Protein | Key Finding |

|---|---|---|

| N8 | Chloroquine-Resistant Protein | Strongest binding energy in docking study. rasayanjournal.co.in |

| N9 | Chloroquine-Sensitive Protein | Strongest binding energy in docking study. rasayanjournal.co.in |

Related Compounds in Quorum Sensing Inhibition Studies

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies. Several compounds featuring the benzodioxole scaffold have been identified as potent QS inhibitors.

One such compound, 3-(benzo[d] nih.govmmv.orgdioxol-4-yl)oxazolidin-2-one (OZDO) , has been shown to curb the virulence of Pseudomonas aeruginosa. In vitro studies demonstrated that OZDO significantly inhibited the production of key virulence factors, including pyocyanin, rhamnolipid, and extracellular proteases, and also suppressed biofilm formation.

Another benzodioxole derivative, N-(1,3-benzodioxol-5-yl)hexanamide , was identified in a screening of compounds for QS modulation in Chromobacterium violaceum. This compound displayed noteworthy activity, with an EC₅₀ value of 46.9 µM and an IC₅₀ value of 2.3 µM, indicating its potential to both activate and inhibit QS pathways depending on the context.

Quorum Sensing Inhibition by Benzodioxole Analogues

| Compound Name | Bacterial Strain | Activity |

|---|---|---|

| 3-(benzo[d] nih.govmmv.orgdioxol-4-yl)oxazolidin-2-one (OZDO) | Pseudomonas aeruginosa | Significant inhibition of pyocyanin, rhamnolipid, protease production, and biofilm formation. |

| N-(1,3-benzodioxol-5-yl)hexanamide | Chromobacterium violaceum | EC₅₀ = 46.9 µM; IC₅₀ = 2.3 µM |

Analytical Techniques for Research and Detection

Chromatographic Separation Methodologies

Chromatography is fundamental to the analysis of 2-(1,3-Benzodioxol-5-ylamino)ethanol, enabling its isolation from impurities and other substances. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. The method's versatility allows for the separation of the target compound from related impurities and degradation products. pharmjournal.ru Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for compounds with moderate polarity. Purity validation via HPLC with a threshold of 98% is a standard practice in research settings.

The development of a robust HPLC method involves optimizing several parameters to achieve a clear separation of all components. pharmjournal.ru A UV spectrophotometric detector is typically used for detection, with the analysis wavelength selected based on the chromophoric properties of the benzodioxole ring. pharmjournal.ru Method validation is performed according to established guidelines to ensure specificity, linearity, accuracy, and precision. pharmjournal.ruresearchgate.net

Below is an interactive table detailing typical parameters for an RP-HPLC method suitable for analyzing this compound.

Stationary Phase (Column):Gas Chromatography (GC) is employed for the analysis of volatile components and impurities that may be present in samples of this compound. Due to the compound's polarity and relatively low volatility conferred by the amino and hydroxyl groups, direct analysis by GC can be challenging. shimadzu.com Therefore, derivatization is a critical step to increase its volatility and thermal stability. shimadzu.comchromatographyonline.com A common approach is trimethylsilyl (B98337) (TMS) derivatization, where active hydrogens are replaced by TMS groups, making the molecule more amenable to GC analysis. shimadzu.com

GC analysis, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying trace levels of volatile impurities or byproducts from the synthesis process. jmchemsci.comresearchgate.net

The table below outlines typical conditions for a GC-MS analysis of a derivatized sample of this compound.

| Parameter | Value/Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium (Constant flow rate of 1 mL/min) |

| Oven Program | Initial 50°C, ramp at 15°C/min to 300°C, hold for 5 min |

| MS Interface Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Measurement Mode | Full Scan (m/z 40-500) |

Mass Spectrometry for Identification, Characterization, and Quantification

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov When coupled with chromatographic separation, it offers unparalleled sensitivity and selectivity for the analysis of this compound.

For comprehensive analysis of complex mixtures, such as biological fluids or environmental samples, the combination of a chromatographic technique with mass spectrometry is essential. lcms.cz Both LC-MS/MS and GC-MS are utilized to leverage their respective strengths. lcms.cz

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is highly effective for analyzing non-volatile and thermally labile compounds like this compound without the need for derivatization. nih.gov Its high sensitivity and selectivity make it the "gold standard" in many pharmacotoxicological applications. nih.gov The use of tandem mass spectrometry (MS/MS) with modes like Multiple Reaction Monitoring (MRM) allows for highly specific quantification of the target analyte even in a complex matrix by monitoring specific precursor-to-product ion transitions. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is ideal for separating and identifying volatile and semi-volatile compounds that may be present alongside the main compound in a mixture. fmach.it While requiring derivatization for polar molecules, GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for library matching and identification of unknown volatile impurities. shimadzu.comjmchemsci.com

| Technique | Primary Application for this compound | Key Advantages |

| LC-MS/MS | Quantification in biological matrices (plasma, urine); analysis of metabolites; characterization of non-volatile degradation products. | High sensitivity and selectivity; no derivatization required; suitable for polar and non-volatile compounds. nih.gov |

| GC-MS | Identification of volatile impurities from synthesis; analysis of volatile degradation products. | Excellent separation for volatile compounds; extensive spectral libraries for identification. fmach.it |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. Unlike unit-resolution mass spectrometers, HRMS instruments can measure mass-to-charge ratios to three or four decimal places. researchgate.net This high mass accuracy allows for the determination of a unique elemental formula for a given ion. researchgate.netresearchgate.net

By comparing the experimentally measured accurate mass with the theoretical mass, HRMS can confirm the elemental composition of the parent molecule and its fragments with high confidence. nih.govlcms.cz This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. researchgate.net Techniques like Quadrupole Time-of-Flight (Q-TOF) are frequently used for this purpose. mdpi.com

For this compound (C₉H₁₁NO₃), HRMS provides definitive confirmation of its identity.

| Property | Value | Significance |

| Molecular Formula | C₉H₁₁NO₃ | The elemental composition of the compound. |

| Nominal Mass | 181 | The integer mass, insufficient for unique identification. |

| Monoisotopic Mass | 181.0739 | The exact mass calculated using the most abundant isotopes. nih.gov |

| HRMS Measurement | e.g., 181.0741 | An experimental value very close to the theoretical mass. |

| Mass Error | e.g., 1.1 ppm | A small deviation confirming the elemental formula. |

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of this compound. wikipedia.org This method involves replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.org The labeled compound is chemically identical to the unlabeled version but can be distinguished by its increased mass using mass spectrometry. eurisotop.com

When the isotopically labeled compound is introduced into a biological system, its journey through metabolic pathways can be tracked. wikipedia.org Mass spectrometry can detect the labeled metabolites, allowing researchers to identify the products of biotransformation and to quantify metabolic fluxes—the rates of activity in metabolic pathways. eurisotop.com This provides a much deeper understanding of the compound's metabolism than simply measuring metabolite concentrations. eurisotop.com

The table below shows the expected mass increase for this compound upon labeling at specific positions.

| Labeling Strategy | Isotope Used | Number of Labels | Monoisotopic Mass of Labeled Compound |

| Labeling of the ethanol (B145695) chain | ²H (Deuterium) | 4 (on -CH₂CH₂-) | 185.0990 |

| Labeling of the benzodioxole ring | ¹³C | 2 | 183.0806 |

| Labeling of the amino group | ¹⁵N | 1 | 182.0710 |

Development and Validation of Robust Analytical Protocols for this compound

The accurate and reliable quantification of "this compound" in various samples is fundamental for research and quality control purposes. The development of robust analytical protocols is a multi-step process that involves method optimization followed by a thorough validation to ensure the method is fit for its intended purpose. The validation process demonstrates that the analytical procedure is specific, accurate, precise, and reliable over a specified range.

Chromatographic Method Development

Given the physicochemical properties of "this compound," which include a polar ethanolamine (B43304) side chain and a semi-lipophilic benzodioxole ring system, several chromatographic techniques are suitable for its analysis. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with Ultraviolet (UV) detection is a common technique for the analysis of aromatic compounds. For "this compound," a reversed-phase C18 or C8 column would likely provide good separation. researchgate.net The mobile phase would typically consist of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier like acetonitrile (B52724) or methanol. vliz.benih.gov Gradient elution is often preferred to ensure adequate separation from impurities and matrix components. vliz.be Detection by UV spectrophotometry would be effective due to the benzodioxole chromophore, with an optimal wavelength likely around 280-290 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. mdpi.com The compound can be ionized using electrospray ionization (ESI) in positive mode, due to the presence of the secondary amine group which is readily protonated. The method development would involve optimizing the precursor ion (the protonated molecule [M+H]⁺) and selecting specific product ions for quantification and qualification using Multiple Reaction Monitoring (MRM). nih.gov This provides exceptional specificity, minimizing interference from matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is suitable for volatile and thermally stable compounds. nih.gov Direct analysis of "this compound" may be challenging due to its polarity and hydroxyl group. Therefore, a derivatization step is often required to increase its volatility and thermal stability. nih.gov Silylation agents, for example, can be used to convert the polar -OH and -NH groups into less polar trimethylsilyl (TMS) ethers and amines, making the compound amenable to GC analysis.

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis. phmethods.net The choice of technique depends on the sample matrix.

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubilities in two immiscible liquids. For "this compound," adjusting the pH of an aqueous sample to a basic pH would deprotonate the amine, increasing its solubility in an organic solvent like ethyl acetate or dichloromethane. phmethods.net

Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation method. phmethods.net A mixed-mode cation exchange sorbent could be particularly effective. At an acidic pH, the protonated amine of the analyte would bind to the cation exchange group, while neutral and acidic interferences are washed away. The analyte can then be eluted with a basic organic solvent.

Method Validation

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Validation ensures the method's performance characteristics meet the requirements for the intended analytical application. The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC-UV, this is demonstrated by peak purity analysis and resolution from adjacent peaks. For LC-MS/MS, the specificity is confirmed by monitoring multiple, specific ion transitions.

Linearity and Range : Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. mdpi.com This is typically evaluated by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

Illustrative Linearity Data for an Amine Compound via LC-MS/MS

| Concentration (ng/mL) | Mean Peak Area (n=3) |

|---|---|

| 1.0 | 5,430 |

| 5.0 | 26,980 |

| 10.0 | 54,150 |

| 50.0 | 275,400 |

| 100.0 | 551,200 |

| 200.0 | 1,105,000 |

| Regression Equation | y = 5520x + 125 |

| Correlation Coefficient (r²) | 0.9995 |

This table presents example data typical for method validation and is for illustrative purposes only.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. eurl-pesticides.eu

Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing samples spiked with a known amount of the analyte and expressed as percent recovery. mdpi.com

Precision : The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. nih.gov It is evaluated at two levels:

Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Illustrative Accuracy and Precision Data for an Amine Compound

| Spiked Conc. (ng/mL) | Mean Measured Conc. (n=5) | Recovery (%) | RSD (%) Intra-day | RSD (%) Inter-day |

|---|---|---|---|---|

| 5.0 (Low QC) | 4.85 | 97.0 | 4.5 | 5.8 |

| 75.0 (Mid QC) | 76.8 | 102.4 | 3.1 | 4.2 |

This table presents example data typical for method validation and is for illustrative purposes only. QC refers to Quality Control samples. nih.gov

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For HPLC, this could include variations in mobile phase pH, column temperature, or flow rate.

By systematically developing the analytical method and rigorously validating these key parameters, a robust and reliable protocol for the analysis of "this compound" can be established, ensuring high-quality data for research and development.

Advanced Derivatives and Structural Analogs

Design and Synthesis of Novel Benzodioxole-Ethanolamine Hybrids

The synthesis of novel derivatives based on the benzodioxole-ethanolamine framework involves a range of modern organic chemistry techniques. The design strategy often focuses on modifying the ethanolamine (B43304) side chain, substituting the aromatic ring, or using the core structure as a building block for more complex molecules.

Key synthetic strategies include:

N-Alkylation and Acylation: The secondary amine in the ethanolamine chain is a prime site for modification. Reaction with various alkyl halides or acyl chlorides can introduce a wide range of functional groups, altering the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity.

Esterification and Etherification: The primary alcohol of the ethanolamine moiety can be converted into esters or ethers to create prodrugs or modulate solubility and metabolic stability.

Cross-Coupling Reactions: For modifications on the benzodioxole ring, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are effective. worldresearchersassociations.com This allows for the introduction of aryl or heteroaryl substituents, significantly expanding the structural diversity of the scaffold. For instance, a bromo-substituted benzodioxole can be coupled with various aryl boronic acids to create complex biaryl structures. worldresearchersassociations.com

Condensation Reactions: The Claisen-Schmidt condensation can be used to link the benzodioxole core to other chemical nuclei, as demonstrated in the synthesis of chalcone (B49325) derivatives from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). mdpi.comresearchgate.net This approach allows for the fusion of the benzodioxole scaffold with other pharmacologically relevant structures like quinolines. mdpi.comresearchgate.net

A summary of relevant synthetic reactions for creating benzodioxole derivatives is presented below.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|---|

| Esterification | 3,4-(Methylenedioxy)phenylacetic acid, Methanol | Oxalyl chloride | Methyl 3,4-(methylenedioxy)phenylacetate | nih.gov |

| Suzuki-Miyaura Coupling | Aryl bromide substituted 1,3-benzodioxole (B145889), Aryl boronic acids | PdCl₂(PPh₃)₂, K₂CO₃ | Biaryl benzodioxole derivatives | worldresearchersassociations.com |

| Claisen-Schmidt Condensation | Piperonal, N-(4-acetylphenyl)quinoline-3-carboxamide | KOH, Ethanol (B145695) | Amide chalcone hybrid with benzodioxole and quinoline (B57606) moieties | mdpi.comresearchgate.net |

| Hydrolysis | Ketoester derivatives of benzodioxole | NaOH | Benzodioxole acetic acid derivatives | nih.gov |

Bioisosteric Replacements and Scaffold Modifications, including Oxetane (B1205548) Incorporation

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar spatial and electronic characteristics.

For the 2-(1,3-Benzodioxol-5-ylamino)ethanol scaffold, potential bioisosteric replacements could include:

Thioethanol Moiety: Replacing the hydroxyl group with a thiol group to investigate changes in hydrogen bonding and metal chelation properties.

Carboxylic Acid: Substitution of the ethanol group with a carboxylic acid introduces a negative charge at physiological pH, which can alter solubility and receptor interactions.

Fluorination: The introduction of fluorine atoms to the benzodioxole ring or the ethanolamine side chain can significantly impact metabolic stability and binding affinity due to the high electronegativity and small size of fluorine.

A particularly noteworthy scaffold modification is the incorporation of an oxetane ring. Oxetanes are four-membered cyclic ethers that are increasingly used in drug design as nonclassical bioisosteres for carbonyl groups and gem-dimethyl groups. researchgate.net Their high polarity and rigid structure can improve aqueous solubility, metabolic stability, and cell permeability. Strategies for incorporating oxetane scaffolds into aromatic systems are well-developed, often leveraging nucleophilic substitution or direct arylation methods. researchgate.net In the context of benzodioxole-ethanolamine derivatives, an oxetane ring could be appended to the amine or used to replace parts of the side chain, offering a novel way to explore the chemical space and modulate drug-like properties. researchgate.net

Exploration of Stereoisomeric Forms and Their Differential Activities

Stereochemistry plays a critical role in pharmacology, as biological systems are inherently chiral. nih.gov The this compound molecule contains a chiral center at the carbon atom bonded to the hydroxyl group and the substituted amino group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-2-(1,3-Benzodioxol-5-ylamino)ethanol.

It is well-established that stereoisomers of a drug can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. nih.gov For example, the antidepressant citalopram (B1669093) is administered as a racemic mixture, but only the (S)-enantiomer is pharmacologically active. nih.gov

Systematic investigations have found that a large fraction of stereoisomer pairs exhibit distinct bioactivities. nih.gov Therefore, the separation and individual evaluation of the enantiomers of this compound and its derivatives are crucial steps in drug discovery. This exploration involves:

Chiral Synthesis or Resolution: Developing synthetic routes that produce a single enantiomer (asymmetric synthesis) or separating the racemic mixture into its constituent enantiomers (chiral resolution).

Stereochemical Characterization: Confirming the absolute configuration of each isolated stereoisomer using techniques such as X-ray crystallography or chiral chromatography.

Differential Biological Evaluation: Independently assessing the pharmacological activity of each enantiomer to determine if the desired effect is stereospecific.

While specific studies detailing the differential activities of the stereoisomers of this compound are not widely published, the principles of stereopharmacology strongly suggest that such differences are likely to exist.

Integration into Polyfunctional Molecular Architectures for Diverse Applications

The this compound scaffold can be incorporated as a key structural motif within larger, polyfunctional molecules. This molecular hybridization approach aims to combine the properties of the benzodioxole core with other pharmacophores to create single molecules with multiple modes of action or enhanced targeting capabilities.

Examples of such integration include:

Hybrid Anticancer Agents: The benzodioxole ring is a component of established antitumor agents. nih.gov Researchers have designed novel compounds by conjugating 1,3-benzodioxole derivatives with other cytotoxic agents, such as arsenicals. chemicalbook.com These hybrid molecules have demonstrated enhanced anti-proliferative properties by inducing oxidative stress and apoptosis, while also showing improved pharmacokinetic profiles. chemicalbook.com

Chalcone and Quinoline Hybrids: The benzodioxole nucleus (from piperonal) has been integrated into chalcone structures that are also linked to a quinoline ring. mdpi.comresearchgate.net Chalcones and quinolines are both known for a wide spectrum of pharmacological activities, including anticancer and anti-infective properties. The resulting hybrid molecules represent a fusion of three distinct chemical entities, designed to explore novel bioactivity. mdpi.com

Triazole Conjugates: The benzodioxole scaffold has been tethered to a 1,2,3-triazole ring. worldresearchersassociations.com Triazoles are stable aromatic linkers that are often used in medicinal chemistry to connect different pharmacophoric fragments, leading to compounds with potential applications as anti-inflammatory or anti-infective agents. worldresearchersassociations.comresearchgate.net

This strategy of creating complex, polyfunctional architectures allows for the development of molecules with novel mechanisms of action and a broad range of potential therapeutic applications, leveraging the unique structural and electronic properties of the 1,3-benzodioxole system. researchgate.netchemicalbook.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperonal (1,3-benzodioxole-5-carbaldehyde) |

| 3,4-(Methylenedioxy)phenylacetic acid |

| Methyl 3,4-(methylenedioxy)phenylacetate |

| N-(4-acetylphenyl)quinoline-3-carboxamide |

| (R)-2-(1,3-Benzodioxol-5-ylamino)ethanol |

| (S)-2-(1,3-Benzodioxol-5-ylamino)ethanol |

| Citalopram |

Future Research Directions

Elucidation of Underexplored Molecular and Cellular Pathways

Preliminary research has shown that 2-(1,3-Benzodioxol-5-ylamino)ethanol has the potential to induce apoptosis and cause cell cycle arrest in cancerous cells. However, the specific molecular and cellular pathways that govern these outcomes are still largely unknown. Future studies should focus on pinpointing the exact protein targets and signaling networks that are affected by this compound.

Key areas for investigation include:

Identification of Direct Molecular Targets: Future research should aim to identify the specific proteins, such as kinases, caspases, or proteins that regulate the cell cycle, that directly interact with this compound. This could be achieved through techniques like affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA).

Apoptosis Pathway Elucidation: It is important to determine whether the observed apoptosis is triggered by the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This can be explored by studying the activation of specific caspases (like caspase-8 and caspase-9), the release of cytochrome c from the mitochondria, and the regulation of the Bcl-2 family of proteins. nih.govnih.gov

Cell Cycle Checkpoint Analysis: A more thorough examination of the cell cycle arrest is necessary. nih.govembopress.orgresearchgate.netnih.gov Research should concentrate on identifying the specific checkpoints (G1/S or G2/M) that are activated and the key regulatory proteins involved, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p27. mdpi.com

Application of Advanced Computational Design for Optimized Ligand Properties

The fields of computational chemistry and molecular modeling provide robust tools for the logical design of new versions of this compound that could have enhanced pharmacological characteristics. neuroquantology.com By utilizing these computer-based methods, it's possible to forecast the effectiveness and fine-tune the structure of new derivatives before they are synthesized, which can save both time and money.

Future computational research could concentrate on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Creating QSAR models to link the structural attributes of derivatives of this compound with their biological effects. researchgate.netnih.gov These models can assist in predicting the effectiveness of newly created compounds and in pinpointing the essential structural elements that contribute to their therapeutic benefits.

Molecular Docking and Dynamics Simulations: In cases where the 3D structure of the biological target is not known, homology modeling can be employed to create a model. Following this, molecular docking simulations can be used to predict how this compound and its variations bind to their target proteins. nih.govmdpi.com Further, molecular dynamics simulations can be utilized to examine the stability of the ligand-protein combination and to comprehend the fluid nature of their interactions.

Pharmacophore Modeling: Creating pharmacophore models from compounds that are known to be active can aid in identifying the crucial structural components needed for biological activity. nih.govbu.edu.egmdpi.com These models can then be used for the virtual screening of extensive chemical libraries to discover new potential lead compounds.

Development of Next-Generation Synthetic Methodologies for Complex Derivatives

The creation of effective and adaptable synthetic pathways is vital for producing a wide array of this compound derivatives for studies on structure-activity relationships (SAR). Although there are existing methods for synthesizing benzodioxole derivatives, there is a demand for the creation of advanced techniques that permit the synthesis of more intricate and structurally varied analogues. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Future research in this domain could delve into:

Combinatorial Chemistry: Employing combinatorial chemistry could streamline the rapid synthesis of numerous derivatives, allowing for a broader investigation of the chemical possibilities surrounding the this compound framework.

Novel Catalytic Systems: Investigating new and more effective catalytic systems for crucial synthetic steps could result in increased yields, improved selectivity, and more ecologically sound procedures.

Stereoselective Synthesis: Given that a molecule's stereochemistry can greatly influence its biological activity, developing stereoselective synthesis methods to produce enantiomerically pure derivatives of this compound is highly significant.

Utilization as Chemical Probes for Interrogating Biological Systems

Chemical probes are small molecules that are employed to investigate and influence biological systems. With its known biological activity, this compound has the potential to be developed into a chemical probe to further explore the cellular pathways it affects.

Potential future uses as a chemical probe encompass:

Fluorescent Labeling: Creating fluorescently tagged versions of this compound would make it possible to see where it is located within cells and how it interacts with target proteins in living cells, using methods like fluorescence microscopy.

Affinity-Based Probes: The creation of affinity-based probes, such as those that are biotinylated or can be cross-linked by light, could be used to separate and pinpoint the molecules that this compound binds to in cell extracts.

Probes for Target Validation: After the direct molecular target of this compound has been found, derivatives with strong and specific binding could be used as chemical probes to confirm the function of this target in different disease models.

The benzodioxole structure is present in several biologically active compounds, and its derivatives have been researched for a range of therapeutic uses, including as agents against tumors, bacteria, and fungi. nih.govchemicalbook.comwikipedia.orgmdpi.comnih.gov This lends further credence to the promise of this compound as a valuable foundation for future drug development and as an instrument for research in chemical biology.

常见问题

Q. What are the recommended methodologies for synthesizing 2-(1,3-Benzodioxol-5-ylamino)ethanol and its derivatives?

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 1,3-benzodioxol-5-amine with ethylene oxide or a halogenated ethanol derivative under basic conditions (e.g., K₂CO₃) to form the ethanolamine backbone.

- Step 2 : Purify via column chromatography or recrystallization. The hydrochloride salt form (CAS 94201-62-4) is common for stability .

- Key Parameters : Monitor reaction temperature (40–60°C) and pH to avoid side reactions like over-alkylation.

Table 1 : Characterization Data for Derivatives

| Property | Value/Technique | Source |

|---|---|---|

| Exact Mass (free base) | 209.0954 g/mol (calculated) | |

| Melting Point (HCl salt) | 180–185°C (decomposes) | |

| Purity Validation | HPLC (>98%), NMR (D₂O/CDCl₃) |

Q. How is the molecular structure of this compound validated in crystallographic studies?

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) confirms bond lengths, angles, and hydrogen-bonding networks. For example, the benzodioxole ring shows a puckering amplitude of 0.2–0.3 Å, consistent with Cremer-Pople coordinates .

- ORTEP-3 Visualization : Graphical representation of thermal ellipsoids and displacement parameters ensures accurate modeling of atomic positions .

- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry and Rint values <5% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d₆) identify amine (-NH-) and ethanol (-CH₂OH) protons (δ 2.8–3.5 ppm). Aromatic protons in the benzodioxole ring appear at δ 6.7–7.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> at m/z 210.1021 (exact mass 209.0954 + H) .

- IR Spectroscopy : Stretching vibrations for -NH (3300 cm⁻¹) and -OH (3600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or refinement parameters often arise from:

- Thermal Motion : High displacement parameters (e.g., Ueq > 0.1 Ų) in flexible groups like the ethanol chain. Mitigate by collecting data at low temperatures (90–150 K) .

- Twinned Crystals : Use SHELXD for structure solution and check for twin laws via Rmerge and Hooft parameter analysis .

- Validation Workflow : Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm conformational assignments .

Q. What computational strategies are effective for studying interactions between this compound and biological targets?

- Molecular Docking : Use Glide (Schrödinger) or AutoDock Vina to model binding to targets like Ebola VP40 (PDB:1H2C). Set grid box coordinates near key residues (e.g., Tyr 229, Lys 270) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds between the benzodioxole ring and receptor pockets.

- Pharmacophore Mapping : Identify critical features (e.g., amine group for protonation, benzodioxole for π-π stacking) using MOE .

Table 2 : Docking Parameters for VP40 Inhibition

| Parameter | Value | Source |

|---|---|---|

| Grid Box Center (Å) | X=12.4, Y=15.8, Z=18.2 | |

| Binding Energy (kcal/mol) | −8.2 (MM/GBSA) | |

| Key Interactions | H-bond with Lys 270, π-stacking with Phe 125 |

Q. What mechanisms underlie the biological activity of benzodioxole derivatives in circadian rhythm disorders?

- Target Identification : Derivatives like 4-(1,3-Benzodioxol-5-ylamino)-8-methyl-2-quinazolinyl modulate CRY1/2 stabilizers, extending protein half-life in vitro .

- Assay Design : Use luminescence reporters (e.g., Bmal1-luc) in NIH3T3 cells to track circadian oscillations post-treatment .

- SAR Insights : Substituents on the quinazoline ring enhance binding to CRY’s FAD-binding pocket (IC₅₀ < 1 μM) .

Q. How can researchers optimize synthetic routes to minimize byproducts in scale-up?

- DoE Approach : Apply factorial design to variables like solvent polarity (e.g., EtOH vs. DMF), temperature, and catalyst loading.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-alkylated amines) and adjust reaction stoichiometry .

- Green Chemistry : Replace halogenated reagents with bio-based ethylene carbonate for safer ethanolamine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。